REACTION_CXSMILES
|
O=C(Cl)[O:3][C:4](Cl)(Cl)Cl.[I:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1>CCOC(C)=O>[I:9][C:10]1[CH:16]=[CH:15][C:13]([N:14]=[C:4]=[O:3])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1
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Name
|
|
Quantity
|
4.1 mL
|
Type
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reactant
|
Smiles
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O=C(OC(Cl)(Cl)Cl)Cl
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Name
|
|
Quantity
|
45.5 mmol
|
Type
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reactant
|
Smiles
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IC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 18 h
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Duration
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18 h
|
Type
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CUSTOM
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Details
|
The solvent was removed in vacuum
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Type
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CUSTOM
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Details
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to leave a brown solid, which
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Type
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CUSTOM
|
Details
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was triturated with hot hexane (200 mL)
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Type
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FILTRATION
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Details
|
The solid material was filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |